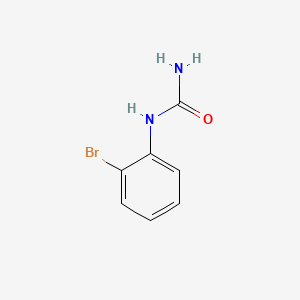

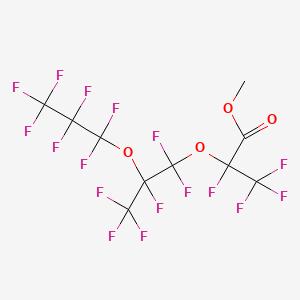

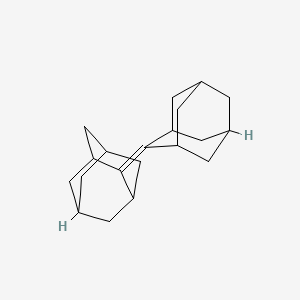

![molecular formula C13H12N2O2 B1329910 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 5966-19-8](/img/structure/B1329910.png)

4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

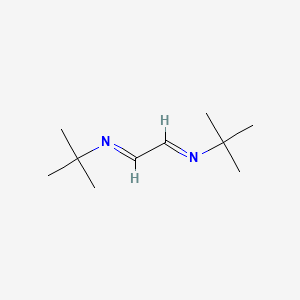

4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is a compound that features both pyridine and benzoic acid functionalities. It is a derivative of benzoic acid where the amino group is substituted with a pyridin-3-ylmethyl moiety. This structure suggests potential applications in coordination chemistry and materials science due to the presence of nitrogen atoms that can act as coordination sites.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or solvothermal methods. For instance, a similar compound, 4-(pyridin-4-yl)benzoic acid, was synthesized using solvothermal methods to create metal-coordination networks . Another related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . These methods could potentially be adapted for the synthesis of 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid often features planar arrangements due to the conjugated π system, as seen in the crystal structures of related compounds . The presence of pyridine and benzoic acid moieties can lead to interesting photophysical properties and the potential for hydrogen bonding, which can influence the compound's supramolecular assembly .

Chemical Reactions Analysis

Compounds with pyridine and benzoic acid functionalities can participate in various chemical reactions. For example, they can form coordination polymers with metals, as demonstrated by the synthesis of novel complexes derived from a related ligand, 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl) benzoic acid . These reactions are typically governed by the coordination preferences of the metal ions and the ligand's ability to bridge between metal centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid can be inferred from related compounds. For instance, the solvatochromic and thermochromic properties of metal-organic frameworks based on 4-(pyridin-4-yl)benzoic acid suggest that substituting the pyridine ring with different groups can lead to materials with responsive properties . Additionally, the antimicrobial activity and molecular docking studies of related compounds indicate potential biological applications . The luminescence properties of coordination polymers containing pyridine-substituted ligands also suggest that 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid could exhibit interesting optical properties .

科学的研究の応用

Hydrogen Bonding and Molecular Assembly

Research by Lemmerer and Bourne (2012) discusses the hydrogen bonding in a co-crystal involving a derivative of benzoic acid. In this structure, the molecules assemble into chains via hydrogen bonds, forming extended ribbons. This research highlights the potential for 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid derivatives to engage in significant hydrogen bonding interactions, which could be relevant in crystal engineering and design of molecular materials (Lemmerer & Bourne, 2012).

Photophysical Properties

Srivastava et al. (2017) describe pyridyl substituted benzamides with luminescent properties and multi-stimuli-responsive behaviors. The presence of pyridyl groups, similar to those in 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid, suggests potential applications in luminescent materials and responsive systems (Srivastava et al., 2017).

Coordination Chemistry

Woodburn et al. (2010) explored complexes formed with a compound similar to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid. Their findings on the coordination behavior and spectroscopic properties suggest potential applications in coordination chemistry and metal-ligand interaction studies (Woodburn et al., 2010).

Corrosion Inhibition

Ji et al. (2016) synthesized a Schiff base derivative related to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid, demonstrating its effectiveness as a corrosion inhibitor. This suggests potential applications in materials science, specifically in the development of corrosion-resistant coatings (Ji et al., 2016).

Fluorescent Sensors and Biological Imaging

Nolan et al. (2006) report on fluorescein-based dyes containing pyridyl-amine-pyrrole groups, demonstrating their use as fluorescent sensors and for biological imaging. The structural similarity to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid suggests potential applications in developing fluorescent probes for biological systems (Nolan et al., 2006).

Solar Cell Applications

Zhang and Wang (2018) investigated a molecule structurally similar to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid for potential use in solar cells. They emphasize the molecule's unique adsorption properties on TiO2 and perovskite surfaces, suggesting its applicability in photovoltaic technologies (Zhang & Wang, 2018).

特性

IUPAC Name |

4-(pyridin-3-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMNETCOHNPJOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208340 |

Source

|

| Record name | 4-((3-Pyridinylmethyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |

CAS RN |

5966-19-8 |

Source

|

| Record name | 4-((3-Pyridinylmethyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((3-Pyridinylmethyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。